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molecular formula C19H27NO5 B3049578 tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate CAS No. 210962-44-0

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

Cat. No. B3049578
M. Wt: 349.4 g/mol
InChI Key: RQAFJRAGEIMIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

1.7 g (10.2 mmol) of ethyl 4-hydroxybenzoate, 1.76 g (9.3 mmol) of 1-t-butoxycarbonyl-4-hydroxypiperidine and 2.44 g (9.3 mmol) of triphenylphosphine were dissolved in 40 ml of tetrahydrofuran. 1.62 g (9.3 mmol) of diethyl azodicarboxylate was added to the solution at room temperature, and they were stirred overnight. The crude product was obtained by the same isolation process as that of step 1 in Example 1 with ethyl acetate as the extractant. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23](O)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1.C(OCC)(=O)C>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
2.44 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
1.62 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
they were stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the purification by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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